molecular formula C16H15FN2O3S B5846989 N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide

N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide

Cat. No.: B5846989
M. Wt: 334.4 g/mol
InChI Key: SUEFQVXGDHHMDX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoroaniline to yield the desired product. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-fluorophenyl)carbamothioyl]propanamide
  • N-[(2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide
  • N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide core. The presence of both the 2-fluorophenyl and carbamothioyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-21-11-7-10(8-12(9-11)22-2)15(20)19-16(23)18-14-6-4-3-5-13(14)17/h3-9H,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEFQVXGDHHMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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